![molecular formula C20H19N3O2S B2780196 2-((4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide CAS No. 942034-34-6](/img/structure/B2780196.png)
2-((4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide
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Overview
Description
The compound is a complex organic molecule that likely contains an imidazole ring (a five-membered planar ring with two non-adjacent nitrogen atoms) based on its name . It also seems to contain a phenyl group (a functional group made up of six carbon atoms bonded in a hexagonal planar ring) and an acetamide group (consisting of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the imidazole ring and other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Anticonvulsant Activity of Alkanamide Derivatives Research on N-phenylacetamide derivatives with heterocyclic rings indicates that these compounds, similar in structure to the one , have been synthesized and evaluated for their anticonvulsant activities. For example, compounds bearing 1,2,4-triazole rings showed superior anticonvulsant activity compared to those with pyrazole rings. This suggests potential applications of related compounds in developing anticonvulsant agents (Tarikogullari et al., 2010).
Herbicide Action Mechanism Chloroacetamide and related compounds, such as 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl) acetamide, have been identified as selective pre-emergent or early post-emergent herbicides. Their mechanism involves inhibiting fatty acid synthesis in plants, highlighting a potential application in agricultural research to control unwanted vegetation (Weisshaar & Böger, 1989).
Molecular Conformations and Hydrogen Bonding Studies on 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, which are structurally related, reveal insights into different molecular conformations and hydrogen bonding patterns. These findings are crucial for understanding the molecular structure and interactions, which can be applied in the design of new compounds with tailored properties (Narayana et al., 2016).
Antibacterial and Antimycobacterial Activities A novel class of 4-aryl/heteroaryl-2,6-dimethyl-3,5-bis-N-(phenyl/substituted phenyl)-carbamoyl-1,4-dihydropyridines, which share a core structure with the compound , has been synthesized and showed promising antimicrobial activity. This underscores the potential of structurally related compounds in developing new antimicrobial agents (Sirisha et al., 2011).
Antimicrobial Evaluation of Thiohydrazonates and Pyrazolo[3,4-b]pyridines Research into thiohydrazonates and pyrazolo[3,4-b]pyridines based on 1,3-diphenyl-1H-pyrazole-4-carbaldehyde has shown these compounds to possess significant antimicrobial activities. This highlights the potential therapeutic applications of compounds with similar structural motifs in combating microbial infections (Mekky & Sanad, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-8-9-17(12-15(14)2)23-11-10-21-19(20(23)25)26-13-18(24)22-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGXBBCUGDDCCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide |
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